Cas no 91-67-8 (N,N-Diethyl-m-toluidine)

N,N-Diethyl-m-toluidine (CAS 91-67-8) is a tertiary aromatic amine with the molecular formula C11H17N. This compound is widely utilized as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its key advantages include high reactivity in alkylation and acylation reactions, as well as its role as a precursor in the synthesis of specialized chemicals. The meta-substitution on the toluene ring enhances its selectivity in electrophilic aromatic substitution reactions. N,N-Diethyl-m-toluidine exhibits good solubility in common organic solvents, facilitating its use in various industrial processes. Proper handling is essential due to its potential toxicity and flammability.
N,N-Diethyl-m-toluidine structure
N,N-Diethyl-m-toluidine structure
Product Name:N,N-Diethyl-m-toluidine
CAS No:91-67-8
MF:C11H17N
MW:163.259382963181
MDL:MFCD00035795
CID:34616
PubChem ID:66679
Update Time:2025-10-30

N,N-Diethyl-m-toluidine Chemical and Physical Properties

Names and Identifiers

    • N,N-Diethyl-3-methylaniline
    • N,N-Diethyl-m-toluidine
    • N,N-dimethyl-m-toluidine
    • N,N-Diethyl-m-toluidine [for Biochemical Research]
    • 3-Methyl-N,N-diethylaniline
    • 3-Diethylaminotoluene
    • DMT
    • m-Toluidine,N,N-diethyl- (6CI,7CI,8CI)
    • 1-(Diethylamino)-3-methylbenzene
    • 3-(Diethylamino)-1-methylbenzene
    • 3-(Diethylamino)toluene
    • 3-(N,N-Diethylamino)toluene
    • N,N-Diethyl-m-methylaniline
    • NSC 96629
    • m-Methyl(diethylamino)benzene
    • m-Methyl-N,N-diethylaniline
    • N,N-二乙基间甲苯胺
    • Benzenamine, N,N-diethyl-3-methyl-
    • N,N-Diethyl-m-toluidinium ion
    • m-Toluidine, N,N-diethyl-
    • meta-Methyl(diethylamino)benzene
    • N,N-Diethyl-3-methylbenzenamine
    • CIPVVROJHKLHJI-UHFFFAOYSA-N
    • meta-Toluidine, N,N-d
    • 3-Methyl-N,N-diethylbenzenamine
    • ADAL1085203
    • EN300-20531
    • AI3-28462
    • SCHEMBL457496
    • Benzenamine,N-diethyl-3-methyl-
    • FT-0629480
    • n,n-diethyl-m-toluidin
    • meta-Toluidine, N,N-diethyl-
    • CHEMBL3561120
    • DTXCID5031183
    • N,N-diethyl-N-(3-methylphenyl)amine
    • UNII-E5635R949A
    • BS-18948
    • 91-67-8
    • meta-Toluidine, N,N-diethyl- (6CI,7CI,8CI)
    • CS-W014316
    • D0532
    • Z104478590
    • W-100302
    • EINECS 202-089-3
    • E5635R949A
    • F16460
    • InChI=1/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H
    • N,N-Diethyl-m-toluidine, >=99.0% (GC)
    • NSC-96629
    • D3868
    • Tox21_304015
    • AKOS009031464
    • NCGC00357228-01
    • m-Toluidine,N-diethyl-
    • AC-11303
    • LS-28256
    • NSC96629
    • MFCD00035795
    • CAS-91-67-8
    • DTXSID1052610
    • m-Toluidine, N,N-diethyl- (6CI, 7CI, 8CI)
    • N,N-Diethyl-3-methylbenzenamine (ACI)
    • aniline, N,N-diethyl-3-methyl-
    • NS00039404
    • MDL: MFCD00035795
    • Inchi: 1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
    • InChI Key: CIPVVROJHKLHJI-UHFFFAOYSA-N
    • SMILES: C1C=C(C)C=C(N(CC)CC)C=1

Computed Properties

  • Exact Mass: 163.13600
  • Monoisotopic Mass: 163.1361
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 3.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless or light yellow liquid.
  • Density: 0.92
  • Melting Point: 46.25°C (estimate)
  • Boiling Point: 107°C/11mmHg(lit.)
  • Flash Point: 101 ºC
  • Refractive Index: 1.535-1.537
  • PSA: 3.24000
  • LogP: 2.84120
  • FEMA: 2744
  • Solubility: It can be miscible with ethanol and ether.

N,N-Diethyl-m-toluidine Security Information

  • Symbol: GHS06 GHS09
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H301,H311,H331,H411
  • Warning Statement: P261,P273,P280,P301+P310,P311
  • Hazardous Material transportation number:UN 1708 6.1/PG 2
  • WGK Germany:2
  • Hazard Category Code: R20/21/22;R36/37/38
  • Safety Instruction: S24/25-S61-S45-S36/37-S28
  • RTECS:CX9869375
  • Hazardous Material Identification: T N
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • Risk Phrases:R20/21/22; R36/37/38

N,N-Diethyl-m-toluidine Customs Data

  • HS CODE:2921430090
  • Customs Data:

    China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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N,N-Diethyl-m-toluidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  50 °C
1.2 Reagents: Water
Reference
Copper(II)-catalyzed C-H (sp3) oxidation and C-N cleavage: synthesis of methylene-bridged compounds using TMEDA as a carbon source in water
Zhao, Dan; et al, RSC Advances, 2013, 3(26), 10272-10276

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  rt; 50 °C
1.2 Reagents: Water
Reference
Cu(II)-catalyzed C-H (SP3) oxidation and C-N cleavage: base-switched methylenation and formylation using tetramethylethylenediamine as a carbon source
Zhang, Lei; et al, Chemical Communications (Cambridge, 2012, 48(47), 5928-5930

Production Method 3

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 90 °C
Reference
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphine Solvents: Tetrahydrofuran ,  Hexane ;  12 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Production Method 5

Reaction Conditions
1.1 Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium
Reference
Palladium-catalyzed aromatic amination of aryl halides by means of aminotin compounds
Kosugi, Masanori; et al, Nippon Kagaku Kaishi, 1985, (3), 547-51

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  CataCXium A Solvents: Toluene ;  20 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Reference
Preparation of adamantylphosphine alkyl ligands as catalyst component in aromatic Heck reactions
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  CataCXium A Solvents: Toluene
Reference
A new improved catalyst for the palladium-catalyzed amination of aryl chlorides
Ehrentraut, Andreas; et al, Journal of Molecular Catalysis A: Chemical, 2002, 182, 182-183

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Photochemical Cleavage of Benzylic C-N Bond To Release Amines
Wang, Pengfei; et al, Journal of Organic Chemistry, 2016, 81(15), 6195-6200

Production Method 9

Reaction Conditions
1.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
Reference
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Production Method 10

Reaction Conditions
Reference
Process for producing N,N-dialkyl derivatives of aniline and toluidines
, Hungary, , ,

Production Method 11

Reaction Conditions
Reference
Preparation of N-alkylanilines by alkylation of anilines with alcohols or dialkyl ethers using pentasil-type zeolite catalysts
, Federal Republic of Germany, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Titania Solvents: Ethanol ;  4 h, 10 bar, 60 °C
2.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
Reference
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile ,  Water ;  0.8 h, rt
Reference
Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles
Nacario, Ruel; et al, Organic Letters, 2005, 7(3), 471-474

Production Method 14

Reaction Conditions
1.1 Catalysts: Alumina ,  Nickel ,  Tin ;  1.5 MPa, 180 °C
Reference
In-situ liquid-phase catalytic hydrogenation for N-alkylation
Luo, Zhi-wei; et al, Yingyong Huaxue, 2009, 26(10), 1169-1173

Production Method 15

Reaction Conditions
1.1 Reagents: Mesitylene Catalysts: Gold ,  Titania Solvents: Ethanol ;  10 min; 4 h
Reference
One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au-TiO2
Stibal, David; et al, Catalysis Science & Technology, 2013, 3(1), 94-98

Production Method 16

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: 2-[(2,6-Dimethylphenyl)amino]-2-oxoacetic acid ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  36 h, 90 °C
Reference
CuI/DMPAO-Catalyzed N-Arylation of Acyclic Secondary Amines
Zhang, Yu; et al, Organic Letters, 2012, 14(12), 3056-3059

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Xylene
Reference
Quantitative dialkylation of aromatic amines with a minimum excess of alkylation agent
Pop, I.; et al, Revue Roumaine de Chimie, 1988, 33(3), 283-90

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium ,  Lipase CaLB (Candida antarctica) ;  12 h, 25 °C
Reference
A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach
Ganesh, Krithika; et al, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  6 h, 140 °C
Reference
Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations
Kleist, Wolfgang; et al, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 15-22

Production Method 20

Reaction Conditions
1.1 Catalysts: Palladium, dichlorobis[tris(2-methylphenyl) phosphite-P]-, (SP-4-1)- Solvents: Toluene
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Production Method 21

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Zinc chloride
1.2 -
Reference
Highly selective method for the synthesis of substituted alkylpyridines
Dzhemilev, U. M.; et al, Izvestiya Akademii Nauk SSSR, 1988, (11), 2600-4

Production Method 22

Reaction Conditions
Reference
Photochemical reactions of substituted benzenes with aliphatic amines
Gilbert, Andrew; et al, Journal of the Chemical Society, 1981, (1), 295-302

Production Method 23

Reaction Conditions
Reference
Catalysts containing alumina-supported copper, manganese, and rare earths for reductive alkylation of nitrobenzenes and anilines with alcohols
, Germany, , ,

Production Method 24

Reaction Conditions
Reference
Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines
Saitoh, Terunobu; et al, Journal of Organic Chemistry, 2006, 71(17), 6414-6419

Production Method 25

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, rt
1.2 rt; 8 h, 40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Methyldiphenylsilane Catalysts: Sodium methoxide ,  Ruthenium(1+), [(1,2,3,4,5,6-η)-2,2′′,4,4′′,6,6′′-hexamethyl[1,1′:3′,1′′-terphen… Solvents: Hexane ;  72 h, 100 °C
Reference
C(sp3)-F Bond Activation of CF3-Substituted Anilines with Catalytically Generated Silicon Cations: Spectroscopic Evidence for a Hydride-Bridged Ru-S Dimer in the Catalytic Cycle
Stahl, Timo; et al, Journal of the American Chemical Society, 2013, 135(4), 1248-1251

Production Method 26

Reaction Conditions
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
Reference
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

N,N-Diethyl-m-toluidine Raw materials

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on N,N-Diethyl-m-toluidine

N,N-Diethyl-m-toluidine (CAS No. 91-67-8): An Overview of Its Properties, Applications, and Recent Research

N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a versatile organic compound that has found extensive applications in various fields, including chemical synthesis, pharmaceuticals, and materials science. This compound is characterized by its aromatic structure and the presence of two ethyl groups attached to the nitrogen atom of the toluidine moiety. The unique combination of these functional groups imparts N,N-Diethyl-m-toluidine with a range of valuable properties that make it a key intermediate in numerous chemical processes.

Chemically, N,N-Diethyl-m-toluidine is classified as an arylamine, specifically a substituted toluidine. Its molecular formula is C10H15N, and it has a molecular weight of 149.23 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in most organic solvents but only slightly soluble in water. These physical properties make it suitable for use in various chemical reactions and formulations.

In the realm of chemical synthesis, N,N-Diethyl-m-toluidine serves as a valuable starting material for the preparation of more complex molecules. One of its primary applications is in the synthesis of dyes and pigments, where it acts as an intermediate in the formation of azo compounds. Azo compounds are widely used in the textile industry for dyeing fabrics and in the production of colorants for various applications. Recent research has also explored the use of N,N-Diethyl-m-toluidine in the development of novel photochromic materials, which can change color upon exposure to light. These materials have potential applications in smart windows, optical data storage, and adaptive coatings.

In the pharmaceutical industry, N,N-Diethyl-m-toluidine has been investigated for its potential as a drug intermediate. It has been used in the synthesis of local anesthetics, such as lidocaine and prilocaine, which are widely used in medical procedures to numb specific areas of the body. The ability to modify the structure of N,N-Diethyl-m-toluidine through various chemical reactions allows for the creation of derivatives with tailored pharmacological properties. For example, recent studies have focused on developing new anesthetic agents with improved safety profiles and longer durations of action.

Beyond its use as a drug intermediate, N,N-Diethyl-m-toluidine has also shown promise in the field of materials science. Researchers have explored its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes have been studied for their catalytic properties and their ability to enhance the performance of catalysts in various chemical reactions. Additionally, N,N-Diethyl-m-toluidine-based materials have been investigated for their use in electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of these materials make them attractive candidates for next-generation electronic applications.

The environmental impact of chemicals is an important consideration in their development and use. Recent studies have focused on understanding the environmental fate and behavior of N,N-Diethyl-m-toluidine. Research has shown that it can be biodegraded under certain conditions, although its persistence in aquatic environments may vary depending on factors such as pH and temperature. Efforts are ongoing to develop more environmentally friendly processes for its production and use, with a focus on reducing waste generation and minimizing ecological impact.

In conclusion, N,N-Diethyl-m-toluidine (CAS No. 91-67-8) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure and properties make it an essential intermediate in chemical synthesis, pharmaceuticals, and materials science. Ongoing research continues to uncover new possibilities for its use, highlighting its importance as a key player in modern chemistry.

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Tiancheng Chemical (Jiangsu) Co., Ltd
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LE24968972;LE17212
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